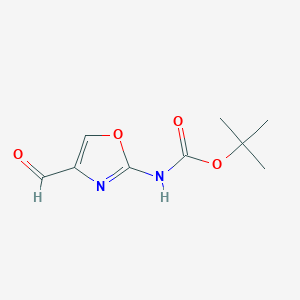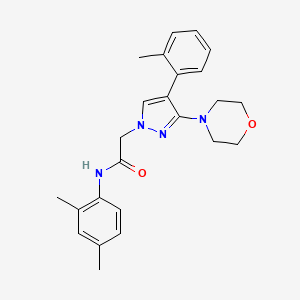![molecular formula C17H16BrN3O4S2 B2753631 3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865159-70-2](/img/structure/B2753631.png)
3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzothiazole derivative that has been synthesized using various methods.
Scientific Research Applications
Photodynamic Therapy Applications
High Singlet Oxygen Quantum Yield : The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have been reported. These compounds, including those with similar bromo and methoxyethyl substitutions, demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Such features make them promising Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting their potential therapeutic applications in managing malignancies (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis Methods
Microwave Irradiation for Efficient Synthesis : The base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone via microwave irradiation in a solvent-free medium has been explored for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method offers a cleaner, more efficient, and faster synthesis approach compared to traditional thermal heating (Saeed, 2009).
Antimicrobial and Antifungal Properties
Antimicrobial and Antifungal Activities : A new class of benzamide derivatives has been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds have shown significant antibacterial and antifungal activities, underscoring their potential as agents in combating microbial infections (Priya et al., 2006).
properties
IUPAC Name |
3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S2/c1-25-8-7-21-14-6-5-13(27(19,23)24)10-15(14)26-17(21)20-16(22)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLYYVNTRCHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



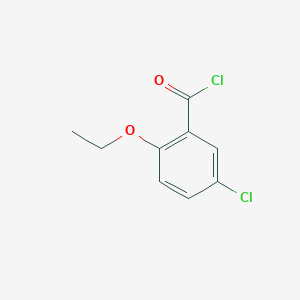


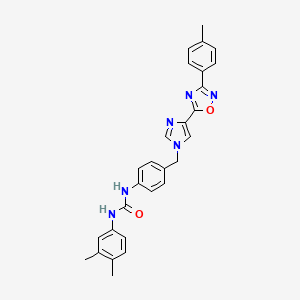
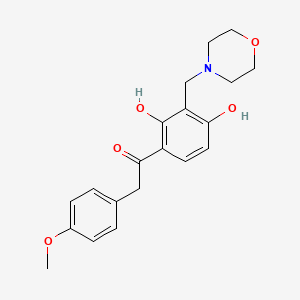
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2753560.png)
![6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2753561.png)
![1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2753562.png)
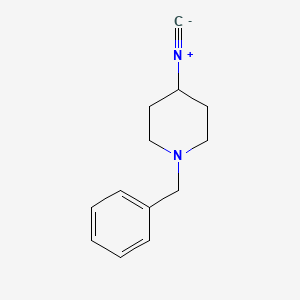
![N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753566.png)
